molecular formula C5H3FN2O4S B2541992 4-Nitropyridine-2-sulfonyl fluoride CAS No. 2090446-25-4

4-Nitropyridine-2-sulfonyl fluoride

Cat. No.: B2541992
CAS No.: 2090446-25-4
M. Wt: 206.15
InChI Key: JJXBFFICVHJOOL-UHFFFAOYSA-N
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Description

4-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitropyridine-2-sulfonyl fluoride typically involves the nitration of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 4-nitropyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and thiols, typically under basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution: Products include various substituted pyridine derivatives.

    Reduction: The major product is 4-aminopyridine-2-sulfonyl fluoride.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

Scientific Research Applications

4-Nitropyridine-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides and other derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitropyridine-2-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can irreversibly inhibit enzymes by modifying active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitropyridine-2-sulfonic acid
  • 4-Nitropyridine-2-sulfonamide
  • 4-Nitropyridine-2-sulfonyl chloride

Uniqueness

4-Nitropyridine-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly useful in applications requiring selective modification of biomolecules.

Properties

IUPAC Name

4-nitropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBFFICVHJOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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